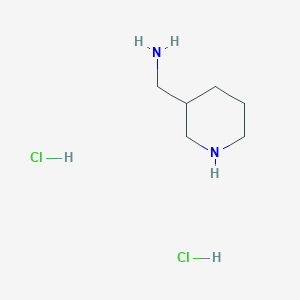

Piperidin-3-ylmethanamine dihydrochloride

Description

Significance of Piperidine (B6355638) Scaffolds in Contemporary Chemical Research

The piperidine ring, a six-membered heterocycle containing one nitrogen atom, is a ubiquitous structural motif in a multitude of natural products, active pharmaceutical ingredients (APIs), and agrochemicals. nih.govijnrd.orgencyclopedia.pub Its prevalence stems from a combination of desirable chemical and physical properties. The piperidine scaffold is a saturated, non-aromatic ring, which provides a three-dimensional geometry that is crucial for specific molecular interactions with biological targets. rsc.org This structural feature allows for the precise spatial orientation of substituent groups, which can significantly influence a molecule's biological activity and selectivity. thieme-connect.comresearchgate.net Consequently, piperidine derivatives are among the most important synthetic fragments for drug design and are integral to more than twenty classes of pharmaceuticals, including analgesics, antipsychotics, antivirals, and anticancer agents. nih.govencyclopedia.pubresearchgate.net

Piperidine and its derivatives are considered fundamental building blocks in organic synthesis. nih.govijnrd.org The piperidine ring's versatile reactivity allows it to serve as a scaffold for the construction of a wide array of more complex molecules. ijnrd.org The nitrogen atom within the ring can be readily functionalized, and the carbon atoms can be substituted at various positions to modulate properties such as lipophilicity, solubility, and metabolic stability. thieme-connect.comresearchgate.net

Beyond pharmaceuticals, piperidine derivatives are used as:

Chemical Intermediates: They are crucial for the synthesis of other high-value organic compounds. ijnrd.org

Catalysts: Certain piperidine derivatives, such as 2,2,6,6-tetramethylpiperidine, are used as sterically hindered bases in various chemical reactions. ijnrd.orgwikipedia.org

Solvents: Derivatives like N-formylpiperidine serve as polar aprotic solvents. ijnrd.orgwikipedia.org

Research Chemicals: They are widely used in laboratories for the synthesis of novel compounds and the investigation of their properties. ijnrd.org

The adaptability of the piperidine scaffold makes it an indispensable tool for chemists aiming to develop new molecules with tailored functions. nih.govresearchgate.net

The construction of complex organic molecules often relies on the strategic incorporation of key structural motifs, and the piperidine ring is a frequent choice. ijnrd.orgresearchgate.net Synthetic organic chemists have developed numerous methods for the stereoselective synthesis of substituted piperidines, which is critical since the biological activity of chiral molecules often resides in a single enantiomer. thieme-connect.comresearchgate.net

Common synthetic routes to piperidine-containing molecules include:

Hydrogenation of Pyridine (B92270) Derivatives: This is one of the most common methods for accessing the saturated piperidine ring from its aromatic precursor. nih.gov

Cyclization Reactions: Intramolecular and intermolecular reactions, such as alkyne cyclizations and Mannich-type reactions, are employed to construct the piperidine ring from acyclic precursors. nih.govrsc.org

Functionalization of Preexisting Rings: Modifying an existing piperidine ring is another key strategy to access diverse derivatives. researchgate.net

These synthetic strategies allow chemists to build complex natural products and novel therapeutic agents where the piperidine core provides conformational rigidity and directs the orientation of functional groups for optimal interaction with biological targets. nih.govrsc.org

Contextualizing Piperidin-3-ylmethanamine (B1584787) Dihydrochloride (B599025) within the Piperidine Class

Piperidin-3-ylmethanamine dihydrochloride represents a specific, functionalized member of the piperidine family. Its structure and salt form are deliberately designed for utility in research and development, particularly as a building block in the synthesis of more complex target molecules.

From a structural standpoint, Piperidin-3-ylmethanamine is a disubstituted piperidine. The parent heterocycle is piperidine. It is substituted at the 3-position with a methanamine (or aminomethyl, -CH₂NH₂) group. This classification is important as the substitution pattern on the piperidine ring dictates its chemical properties and potential applications.

According to IUPAC nomenclature, the compound is named (Piperidin-3-yl)methanamine . Common synonyms include 3-(Aminomethyl)piperidine . nih.gov The structure contains two basic nitrogen atoms: the secondary amine within the piperidine ring and the primary amine of the methanamine substituent. This feature is directly relevant to its dihydrochloride salt form.

Table 1: Chemical Properties of this compound

| Property | Value |

| CAS Number | 71766-76-2 achmem.com |

| Molecular Formula | C₆H₁₄N₂ · 2HCl (or C₆H₁₆Cl₂N₂) nih.govachmem.com |

| Molecular Weight | 187.11 g/mol nih.govachmem.com |

| Structure | A piperidine ring with a -CH₂NH₂ group at the 3-position, with both nitrogen atoms protonated as hydrochloride salts. |

In chemical research and pharmaceutical development, amines are frequently converted into their salt forms, most commonly as hydrochlorides. spectroscopyonline.comoxfordreference.com The "dihydrochloride" designation for Piperidin-3-ylmethanamine indicates that two molecules of hydrogen chloride (HCl) have reacted with the two basic nitrogen centers in the molecule to form a salt. nih.gov

The conversion to a dihydrochloride salt offers several distinct advantages for research applications:

Enhanced Water Solubility: Many organic amines have limited solubility in water. The formation of an ionic salt, such as a hydrochloride, significantly increases aqueous solubility. spectroscopyonline.comoxfordreference.com This is crucial for applications in biological assays or for reactions conducted in aqueous media.

Improved Stability and Handling: The free base form of many amines can be a liquid or a low-melting-point solid, which can be difficult to handle, purify, and store accurately. nih.gov Salt forms are typically crystalline solids with higher, more defined melting points, making them more stable and easier to weigh and handle in a laboratory setting. oxfordreference.comnih.gov

Purification: Crystallization is a powerful method for purification. Converting the amine to its salt often facilitates the formation of a stable crystal lattice, allowing for effective removal of impurities.

For a bifunctional amine like Piperidin-3-ylmethanamine, the dihydrochloride form ensures that both basic centers are protonated, leading to a stable, water-soluble, and solid material that is well-suited for use as a versatile building block in multi-step organic synthesis. spectroscopyonline.comnih.gov

Structure

3D Structure of Parent

Properties

IUPAC Name |

piperidin-3-ylmethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2.2ClH/c7-4-6-2-1-3-8-5-6;;/h6,8H,1-5,7H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRCRWYVOCMRVKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40661356 | |

| Record name | 1-(Piperidin-3-yl)methanamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71766-76-2 | |

| Record name | 1-(Piperidin-3-yl)methanamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Piperidin 3 Ylmethanamine Dihydrochloride and Its Chiral Enantiomers

Stereoselective Synthesis of Chiral Piperidin-3-ylmethanamine (B1584787) Dihydrochloride (B599025)

Stereoselective synthesis is paramount for obtaining the individual (R)- and (S)-enantiomers of piperidin-3-ylmethanamine. These approaches can be broadly categorized into asymmetric synthesis, where a new chiral center is created in a prochiral molecule, and resolution, where a racemic mixture is separated into its constituent enantiomers. beilstein-journals.org The development of efficient and practical asymmetric methods is a key subject in synthetic chemistry. researchgate.net

Asymmetric synthesis is generally preferred over resolution as it can theoretically provide a 100% yield of the desired enantiomer, avoiding the 50% theoretical maximum yield of kinetic resolution. beilstein-journals.org Numerous pathways have been explored for the preparation of optically active 3-aminopiperidine and its derivatives, including synthesis from chiral precursors and asymmetric transformations of prochiral substrates. beilstein-journals.org

The use of naturally occurring chiral molecules, often referred to as the "chiral pool," is a well-established strategy for asymmetric synthesis. L-lysine, an essential amino acid, serves as a biosynthetic precursor for the piperidine (B6355638) ring in various alkaloids found in nature. nih.govresearchgate.net In these biological pathways, L-lysine is first decarboxylated by the enzyme lysine (B10760008) decarboxylase (LDC) to form cadaverine. nih.govresearchgate.net Cadaverine then undergoes oxidative deamination and spontaneous cyclization to yield Δ1-piperideine, a key intermediate in the formation of the piperidine core structure. nih.govresearchgate.net

This biosynthetic logic has been adapted for chemical synthesis. For example, a process starting from protected L-glutamic acid, another readily available chiral amino acid, can be used to produce chiral piperidine compounds. google.com The process involves the reduction of a protected glutamic acid derivative to a dialdehyde, which can then undergo cyclization with an amine source to form the piperidine ring while retaining the original stereochemistry. google.com The synthesis of differentially protected lysine derivatives is also a key step, allowing for selective modifications at its different amino groups to facilitate the construction of complex chiral molecules. google.com

Enantioselective catalysis offers a powerful method for creating chiral centers with high optical purity. Biocatalysis, in particular, has emerged as a greener and more sustainable approach for chiral amine production. beilstein-journals.org

Enantioselective Aminations: Omega-transaminases (ω-TAs) have been successfully employed for the asymmetric amination of prochiral ketones to produce chiral amines. beilstein-journals.orglookchem.com In the synthesis of (R)- and (S)-3-aminopiperidine derivatives, a prochiral precursor such as 1-Boc-3-piperidone can be aminated using a transaminase catalyst. beilstein-journals.orgscispace.com These enzymes facilitate the transfer of an amino group from an amine donor, like isopropylamine, to the ketone substrate with high enantioselectivity. beilstein-journals.orggoogle.com The choice of the specific transaminase enzyme dictates whether the (R)- or (S)-enantiomer is formed. researchgate.net This one-step approach can achieve high yields and excellent enantiomeric excess (ee). beilstein-journals.org For instance, a method utilizing a transaminase from Mycobacterium vanbaalenii has been developed for the synthesis of (R)-3-amino piperidine derivatives. google.com

| Enzyme Source | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Transaminase Catalyst | 1-Boc-3-piperidone | (R)-1-Boc-3-aminopiperidine | >99% | beilstein-journals.orgscispace.com |

| Transaminase Catalyst | 1-Boc-3-piperidone | (S)-1-Boc-3-aminopiperidine | >99% | beilstein-journals.orgresearchgate.net |

Enantioselective Reductions: Another major strategy is the asymmetric hydrogenation or reduction of unsaturated precursors like pyridines or dihydropyridines. nih.gov Rhodium-catalyzed asymmetric carbometalation of dihydropyridines can produce 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity, which can then be reduced to the corresponding chiral piperidines. nih.gov Similarly, iridium-catalyzed asymmetric hydrogenation of substituted pyridinium (B92312) salts has been shown to generate chiral piperidines with up to 90% ee, creating three stereogenic centers in a single step. researchgate.net

Chemical resolution is a classical yet effective method for separating racemic mixtures. This technique involves reacting a racemic compound with a single enantiomer of a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. google.comgoogle.com Since diastereomers have different physical properties, they can be separated by methods like fractional crystallization.

A notable application of this method is the resolution of racemic 3-aminopiperidine. The racemic amine is first converted to its N-phthalimido derivative. This derivative is then treated with an enantiomerically pure chiral acid, such as D-(-)-tartaric acid, in a suitable solvent like ethanol (B145695). google.com The D-tartaric acid selectively forms a less soluble diastereomeric salt with the (R)-enantiomer of the phthalimido-piperidine, causing it to precipitate from the solution. The (S)-enantiomer remains in the mother liquor and can be subsequently precipitated by adding L-(+)-tartaric acid. google.com After separation, the chiral acid is removed to yield the enantiomerically pure phthalimide (B116566) derivatives, which can then be deprotected to give the final chiral amine. This method has proven effective for industrial-scale production. google.com

| Racemic Precursor | Chiral Acid | Enantiomer Precipitated | Reference |

| (R/S)-3-(phthalimido)piperidine | D-(-)-tartaric acid | (R)-3-(phthalimido)piperidine | google.com |

| (R/S)-3-(phthalimido)piperidine | L-(+)-tartaric acid | (S)-3-(phthalimido)piperidine | google.com |

Kinetic resolution is another technique where one enantiomer of a racemate reacts faster with a chiral catalyst or reagent, allowing for the separation of the unreacted, slower-reacting enantiomer. nih.govwhiterose.ac.uk

Achieving high enantiomeric purity and chemical yield requires careful optimization of various reaction parameters. Factors such as the choice of catalyst, solvent, temperature, and reaction time can significantly influence the stereochemical outcome of a reaction. whiterose.ac.uk

The reaction environment plays a critical role in stereoselective synthesis. The choice of solvent can affect the stability of transition states, the solubility of reagents, and the activity of catalysts, thereby influencing both reaction rate and enantioselectivity. whiterose.ac.uk

In biocatalytic aminations using transaminases, the reaction is often carried out in aqueous buffer systems, sometimes with an organic co-solvent like ethanol to improve substrate solubility. google.com For the synthesis of (R)-3-amino piperidine derivatives, a system of ethanol-sodium phosphate (B84403) buffer at a specific pH (e.g., pH 8.5) has been utilized. google.com

Temperature is another crucial parameter. In the reduction of (R)-3-aminopiperidin-2-one hydrochloride with lithium aluminum hydride, the reaction temperature is carefully controlled, for instance, by adding the reagents at around 35°C and then heating the mixture to a higher temperature (e.g., 58-60°C) to ensure the reaction goes to completion. google.com In asymmetric catalysis, lower temperatures often lead to higher enantioselectivity by increasing the energy difference between the diastereomeric transition states, although this can also lead to longer reaction times. whiterose.ac.uk Extensive optimization of these conditions is often necessary to find the ideal balance between yield, purity, and reaction efficiency. whiterose.ac.uk

Optimization of Reaction Conditions for Enantiomeric Purity and Yield

Catalyst Systems in Asymmetric Synthesis

The asymmetric synthesis of chiral piperidines, including the precursors to Piperidin-3-ylmethanamine, is a critical area of research, driven by the prevalence of this structural motif in pharmaceuticals. nih.govresearchgate.net The development of effective catalyst systems is paramount for controlling stereochemistry. Key strategies involve biocatalysis and transition metal catalysis.

Biocatalysis with Transaminases (TAs): Immobilized ω-transaminases have emerged as a sustainable and highly selective method for the asymmetric amination of prochiral ketones to produce chiral amines. beilstein-journals.org This approach has been successfully applied to the synthesis of both enantiomers of 3-amino-1-Boc-piperidine from the precursor 1-Boc-3-piperidone. beilstein-journals.org The reaction proceeds in a single step with high yield and enantiomeric excess (ee). beilstein-journals.org Various commercially available immobilized enzymes can be screened for catalytic activity and enantioselectivity. beilstein-journals.org For instance, the synthesis of (R)-3-amino piperidine derivatives has been achieved using a transaminase catalyst from Mycobacterium vanbaalenii PYR-1. google.com This biocatalytic method is noted for its mild reaction conditions, environmental friendliness, and potential for industrial scale-up. google.comscispace.com Multi-enzymatic methods can produce piperidines with multiple stereocenters from achiral precursors, achieving high stereoisomeric purities (diastereomeric ratio ≥98:2) and yields. researchgate.net

Transition Metal Catalysis: Copper-based catalysts have been developed to enable the asymmetric synthesis of chiral piperidines from simple acyclic amines. nih.gov This method involves a catalytic, regio- and enantioselective δ C-H cyanation, interrupting the traditional Hofmann-Löffler-Freytag reaction. nih.gov The chiral copper catalyst is crucial as it initiates and terminates an intramolecular hydrogen atom transfer (HAT) via an N-centered radical relay mechanism, thereby controlling the enantioselectivity of the C-C bond formation. nih.gov This strategy effectively transforms acyclic amines into enantioenriched δ-amino nitriles, which are versatile precursors for a variety of chiral piperidines. nih.gov

Below is a table summarizing catalyst systems for asymmetric piperidine synthesis.

| Catalyst System | Reaction Type | Key Features | Example Precursor | Reference |

|---|---|---|---|---|

| Immobilized ω-Transaminases | Asymmetric Amination | High enantioselectivity (ee >99%); Sustainable; Mild conditions | 1-Boc-3-piperidone | researchgate.netbeilstein-journals.org |

| Transaminase from Mycobacterium vanbaalenii | Asymmetric Amination | High optical purity; Environmentally friendly | 3-piperidone derivative | google.com |

| Chiral Copper Catalyst | δ C-H Cyanation via Radical Relay | Enables synthesis from acyclic amines; High enantioselectivity | Acyclic amines | nih.gov |

Multicomponent and One-Pot Synthetic Approaches

Multicomponent reactions (MCRs) and one-pot syntheses offer significant advantages in efficiency by combining multiple synthetic steps into a single operation, thereby reducing waste, time, and resource consumption. taylorfrancis.comacs.orgmdpi.com These strategies are highly valuable for constructing the complex piperidine scaffold. taylorfrancis.comnih.gov

The formal [3+3] cycloaddition reaction is an effective strategy for the rapid, stereocontrolled synthesis of six-membered rings like piperidine. thieme-connect.comrsc.org This approach typically involves the stepwise reaction between two three-carbon fragments. A notable example is the reaction of activated aziridines with palladium-trimethylenemethane (Pd-TMM) complexes. thieme-connect.comnih.gov This cycloaddition generally proceeds with high enantiospecificity, allowing the use of readily available, enantiomerically pure aziridines (often derived from amino acids) to produce enantiomerically pure piperidines in good yields. thieme-connect.comnih.govhud.ac.uk

The success of this reaction is highly dependent on the nature of the activating group on the aziridine (B145994) nitrogen. Electron-withdrawing groups such as 4-toluenesulfonyl (Ts) and 4-methoxybenzenesulfonyl (PMBS) have been shown to facilitate a smooth cycloaddition, whereas carbamate (B1207046) protecting groups like Boc and Cbz are often ineffective. thieme-connect.comnih.gov

Reductive amination is a cornerstone of amine synthesis and is particularly powerful for piperidine ring formation. pearson.comconsensus.app The double reductive amination (DRA) of a dicarbonyl compound with an amine source is a direct and efficient method to form the C1-N and C5-N bonds of the piperidine ring in a single synthetic step. chim.it This "one-pot" process involves a cascade of at least four steps: initial imine formation, reduction, subsequent intramolecular cyclization to a cyclic imine, and a final reduction. chim.it

A significant advantage of the DRA strategy is the ability to use sugar-derived dicarbonyl substrates. This approach leverages the inherent stereochemistry of the carbohydrate starting material to ensure the desired absolute configuration of the hydroxyl groups in the resulting polyhydroxypiperidines. chim.it Various nitrogen sources, including ammonia (B1221849) and primary amines, can be used, adding to the versatility of the method. chim.it Beyond DRA, other strategies include the ruthenium(II)-catalyzed double reductive amination of dialdehydes with anilines. nih.gov

Radical cyclization reactions provide a powerful means to synthesize polysubstituted piperidines, often under mild conditions. rsc.orgorganic-chemistry.org One approach involves the cyclization of α-aminoalkyl radicals onto unactivated double bonds to form the piperidine ring. rsc.org More advanced methods combine photoredox, cobaloxime, and amine catalysis to mediate the radical cyclization of aldehydes that have pendant alkenes, yielding various 5-, 6-, and 7-membered rings. organic-chemistry.org

Furthermore, manganese(III) acetate (B1210297) can be used to mediate radical cyclizations between unsaturated piperazine (B1678402) derivatives and 1,3-dicarbonyl compounds to create novel piperazine-containing dihydrofurans. nih.gov As discussed previously, a copper-catalyzed radical relay mechanism enables the enantioselective δ C-H cyanation of acyclic amines, which serves as a pathway to chiral piperidines. nih.gov This highlights the growing importance of radical-mediated strategies in the synthesis of complex heterocyclic systems. rsc.org

Protecting Group Strategies in Complex Amine Synthesis

The synthesis of complex molecules containing multiple amine functionalities, such as Piperidin-3-ylmethanamine, necessitates a sophisticated use of protecting groups. organic-chemistry.orgjocpr.com A robust protecting group strategy is crucial for masking the reactivity of certain amine groups while allowing for selective transformations at other positions in the molecule. organic-chemistry.orgjocpr.com

Orthogonality in protecting group strategy refers to the use of multiple protecting groups within a single molecule that can be removed under distinct chemical conditions, without affecting the others. organic-chemistry.orgiris-biotech.de This allows for the sequential and selective deprotection and functionalization of different amino groups. organic-chemistry.org The synthesis of polyamines and their conjugates heavily relies on the orthogonal protection of amino groups. nih.gov

The most common orthogonal pairing in modern synthesis is the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. organic-chemistry.orgiris-biotech.de

Boc Group: Removed under acidic conditions (e.g., trifluoroacetic acid, TFA). iris-biotech.decreative-peptides.com

Fmoc Group: Removed under mild basic conditions (e.g., piperidine in DMF). iris-biotech.decreative-peptides.com

This classic pair allows for the selective deprotection of one amine while the other remains protected. organic-chemistry.org Other useful orthogonal protecting groups for amines include:

Alloc (Allyloxycarbonyl): Cleaved by palladium(0) catalysts.

Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) and ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl): Removed with dilute hydrazine (B178648) in DMF, while being stable to both the acidic conditions for Boc removal and the basic conditions for Fmoc removal.

Troc (2,2,2-Trichloroethoxycarbonyl): Removed reductively with zinc dust, providing orthogonality to Boc, Fmoc, and Alloc groups. wikidot.com

The strategic application of these groups enables the precise and controlled synthesis of complex molecules with multiple primary and secondary amines. nih.govspringernature.com

| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonal To | Reference |

|---|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Acid (e.g., TFA) | Fmoc, Alloc, Dde, Troc | organic-chemistry.orgiris-biotech.de |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) | Boc, Alloc, Dde, Troc | organic-chemistry.orgiris-biotech.de |

| Allyloxycarbonyl | Alloc | Pd(0) catalyst | Boc, Fmoc, Dde, Troc | |

| 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | 2% Hydrazine in DMF | Boc, Fmoc, Alloc | |

| 2,2,2-Trichloroethoxycarbonyl | Troc | Reduction (e.g., Zn dust) | Boc, Fmoc, Alloc | wikidot.com |

Selective Deprotection Methodologies for Targeted Functionalization

In the synthesis of complex molecules such as Piperidin-3-ylmethanamine, particularly its chiral enantiomers, the strategic use of protecting groups is fundamental. The ability to selectively remove these groups at specific stages—a process known as orthogonal protection—is crucial for the targeted functionalization of intermediates. This allows chemists to unmask a reactive site, such as a nitrogen atom, for a specific chemical transformation while other parts of the molecule remain shielded, thereby preventing unwanted side reactions and enabling precise molecular architecture control.

The core principle of this strategy lies in employing protecting groups with distinct chemical labilities. For a precursor to Piperidin-3-ylmethanamine, which contains two amine functionalities (the piperidine ring nitrogen and the exocyclic primary amine), an orthogonal approach is essential. For instance, the piperidine nitrogen might be protected with a group that is stable to acidic conditions but labile to hydrogenolysis, while the exocyclic amine is protected with a group that is stable to hydrogenolysis but easily cleaved by acid. This differential reactivity is the key to selective functionalization.

Common orthogonal protecting group strategies often involve the use of tert-Butoxycarbonyl (Boc) and Benzyloxycarbonyl (Cbz) groups. The Boc group is readily removed under acidic conditions (e.g., using trifluoroacetic acid or hydrochloric acid), whereas the Cbz group is selectively cleaved by catalytic hydrogenolysis (e.g., using hydrogen gas with a palladium on carbon catalyst). creative-peptides.comtotal-synthesis.compeptide.com This orthogonality allows for the sequential deprotection and subsequent functionalization of the two different amine centers in a controlled manner.

| Protecting Group | Abbreviation | Typical Deprotection Conditions | Orthogonal To |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Acidic hydrolysis (e.g., TFA, HCl in dioxane) peptide.comnih.gov | Cbz, Fmoc |

| Benzyloxycarbonyl | Cbz | Catalytic hydrogenolysis (e.g., H₂, Pd/C) total-synthesis.com | Boc, Fmoc |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base-mediated (e.g., 20% Piperidine in DMF) creative-peptides.compeptide.com | Boc, Cbz |

Detailed Research Findings

Modern synthetic chemistry has explored more nuanced methods for selective deprotection beyond simple acid/base or hydrogenolysis reactions. Recent research has focused on developing methodologies that offer greater control and selectivity, such as thermal deprotection. A notable study demonstrated the selective thermal deprotection of N-Boc protected amines in a continuous flow system. nih.gov This method leverages the differential thermal stability of Boc groups attached to electronically distinct nitrogen atoms (e.g., aryl vs. alkyl amines). By precisely controlling the temperature and residence time in the flow reactor, one Boc group can be selectively removed while another remains intact. nih.gov

For example, in a molecule containing both an aryl N-Boc and an alkyl N-Boc group, the more labile aryl N-Boc group can be cleaved at a lower temperature, leaving the alkyl N-Boc group untouched. The resulting mono-deprotected intermediate can then be functionalized before the second Boc group is removed under more forcing thermal conditions. nih.gov This provides a powerful tool for sequential functionalization without relying on traditional chemical reagents.

| Substrate Type | Conditions (Solvent, Temp, Residence Time) | Outcome | Isolated Yield |

|---|---|---|---|

| Bis-Boc Protected Tryptamine (Aryl & Alkyl N-Boc) | Methanol, 190°C, 30 min | Selective deprotection of aryl N-Boc | 90% |

| Mono-Boc Protected Tryptamine (Alkyl N-Boc) | Methanol, 230°C, 45 min | Deprotection of alkyl N-Boc | 81% |

| Bis-Boc Protected Carboline (Aryl & Alkyl N-Boc) | Trifluoroethanol, 180°C, 60 min | Complete deprotection of both N-Boc groups | 70% |

In the direct context of Piperidin-3-ylmethanamine synthesis, research has detailed straightforward procedures for creating orthogonally protected key intermediates. For instance, a key intermediate can be prepared with an N-benzyl group on the piperidine ring and a Boc group on the exocyclic amine. researchgate.net The N-benzyl group can be selectively removed using catalytic transfer hydrogenation (e.g., cyclohexene (B86901) and Pearlman's catalyst), freeing the secondary amine on the piperidine ring for targeted derivatization. Subsequently, the Boc group can be removed with an acid like HCl to reveal the primary aminomethyl group for a separate functionalization step. researchgate.net This stepwise deprotection is instrumental in building complex derivatives from the Piperidin-3-ylmethanamine scaffold.

Furthermore, the choice of the protecting group on the piperidine nitrogen can significantly influence the reactivity and site-selectivity of subsequent reactions even before deprotection. Studies have shown that the N-protecting group (e.g., N-Boc vs. N-brosyl) can direct C-H functionalization to different positions on the piperidine ring, demonstrating that the protecting group is not merely a passive shield but an active director of chemical reactivity. nih.govresearchgate.net

Chemical Reactivity and Derivatization Strategies for Piperidin 3 Ylmethanamine Dihydrochloride

Nucleophilic Reactivity of the Primary Amino Group

The exocyclic primary amino group (–CH₂NH₂) is a potent nucleophile, readily participating in reactions characteristic of primary amines. Its reactivity is central to the construction of more complex molecules where this moiety serves as a key point of attachment for various functional groups.

The primary amine of piperidin-3-ylmethanamine (B1584787) can be readily acylated to form amides. This transformation is typically achieved using acylating agents such as acetyl chloride or acetic anhydride (B1165640). For the related compound, (R)-piperidin-3-amine, acetylation has been demonstrated using these reagents in solvents like dichloromethane (B109758) (DCM) or ethanol (B145695), often in the presence of a base like triethylamine (B128534) to neutralize the acidic byproduct. A similar strategy is applicable to piperidin-3-ylmethanamine, where the primary amine selectively reacts over the more sterically hindered and less nucleophilic (when protonated) piperidine (B6355638) nitrogen.

Alkylation of the primary amine to form secondary or tertiary amines is another important derivatization strategy. Direct alkylation with alkyl halides can sometimes lead to overalkylation. A more controlled method is reductive amination, which involves the reaction of the amine with an aldehyde or ketone to form an imine, followed by reduction. This process allows for the introduction of a wide variety of alkyl groups in a controlled, stepwise manner.

Table 1: Examples of Acylation Reactions on Related Piperidine Scaffolds

| Starting Material | Acylating Agent | Product | Conditions |

|---|---|---|---|

| (R)-Piperidin-3-amine | Acetyl chloride | (R)-N-(Piperidin-3-yl)acetamide | DCM, 0°C |

| (R)-Piperidin-3-amine | Acetic anhydride | (R)-N-(Piperidin-3-yl)acetamide | Solvent-free, 50°C |

This table presents data for related compounds to illustrate the general reactivity.

The reaction of the primary amino group with aldehydes or ketones under mildly acidic conditions leads to the formation of an imine (a compound containing a C=N double bond). This reaction is a reversible, acid-catalyzed process that proceeds through a carbinolamine intermediate, which then dehydrates to form the imine.

These imines are valuable synthetic intermediates. A key transformation is their reduction to form new secondary amines, a process known as reductive amination. This two-step, one-pot reaction is a cornerstone of amine synthesis, as it avoids the overalkylation issues common with direct alkylation using alkyl halides. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) and sodium cyanoborohydride being particularly effective because they can selectively reduce the iminium ion in the presence of the starting carbonyl compound. This methodology provides a reliable route to N-substituted piperidin-3-ylmethanamine derivatives.

Reactivity of the Piperidine Nitrogen Atom

The secondary nitrogen atom within the piperidine ring also exhibits nucleophilic character and can be functionalized, provided the primary amine is suitably protected or if reagents that selectively target secondary amines are used. In the dihydrochloride (B599025) salt form, this nitrogen is protonated, which significantly reduces its nucleophilicity. Therefore, derivatization typically requires deprotonation with a suitable base.

N-alkylation of the piperidine ring is a common strategy in the synthesis of pharmaceuticals. For instance, the synthesis of the DPP-4 inhibitor Alogliptin involves the nucleophilic substitution reaction between (R)-3-aminopiperidine and a chloropyrimidine derivative, effectively alkylating the piperidine nitrogen. Similarly, the synthesis of Linagliptin involves the condensation of (R)-3-aminopiperidine with a substituted xanthine, again targeting the ring nitrogen.

N-acylation is also a viable strategy for modifying the piperidine ring. In the synthesis of orthogonally protected piperidin-3-ylmethanamine, the piperidine nitrogen is acylated with benzoyl chloride after the primary amine has been generated from a carboxamide. This demonstrates that with appropriate synthetic design, selective functionalization of the ring nitrogen is readily achievable.

Table 2: Reagents for N-Alkylation/Acylation of the Piperidine Nitrogen

| Reaction Type | Reagent Class | Example Reagent |

|---|---|---|

| N-Alkylation | Alkyl Halides | 2-(chloromethyl)-4-methylquinazoline |

| N-Alkylation | Aryl Halides | 6-chloro-3-methyl-1-(2-(cyanomethyl)benzyl)uracil |

| N-Acylation | Acyl Halides | Benzoyl chloride |

Further alkylation of the N-alkylated piperidine ring (now a tertiary amine) with an alkyl halide results in the formation of a quaternary ammonium (B1175870) salt. This reaction, known as quaternization, converts the neutral tertiary amine into a permanently charged cationic species. Common alkylating agents for this purpose include iodomethane (B122720) or ethyl bromide. While specific examples for piperidin-3-ylmethanamine are not prevalent in the literature, the reaction is a fundamental process for tertiary amines. The process involves the nucleophilic attack of the tertiary nitrogen on the alkyl halide, displacing the halide ion.

Furthermore, using dihaloalkanes like 1,4-dibromobutane (B41627) or 1,5-dibromopentane (B145557) can lead to the formation of N-spirocyclic quaternary ammonium cations, where a new ring is formed with the piperidine nitrogen as the spiro atom.

Regioselective Functionalization of the Piperidine Ring System

Direct functionalization of the carbon-hydrogen (C-H) bonds of the piperidine ring is a powerful strategy for introducing substituents at specific positions. The regioselectivity of these reactions (i.e., at the C2, C3, or C4 positions) can be controlled by the choice of catalyst and the nature of the protecting group on the piperidine nitrogen.

Research has shown that rhodium-catalyzed C-H insertion reactions can be directed to different positions on the piperidine ring. acs.orgresearchgate.net

C2-Functionalization : Using an N-Boc or N-brosyl protecting group with specific rhodium catalysts, such as Rh₂(R-TCPTAD)₄ or Rh₂(R-TPPTTL)₄, directs functionalization to the C2 position. acs.orgresearchgate.net This position is electronically activated by the nitrogen atom, but also sterically hindered.

C4-Functionalization : When an N-α-oxoarylacetyl protecting group is used in combination with a catalyst like Rh₂(S-2-Cl-5-BrTPCP)₄, the reaction favors functionalization at the C4 position. acs.orgresearchgate.net

C3-Functionalization : Direct C-H functionalization at the C3 position is challenging due to the electron-withdrawing inductive effect of the ring nitrogen, which deactivates this position. Therefore, an indirect, multi-step approach is often employed. One such strategy involves the asymmetric cyclopropanation of an N-Boc-tetrahydropyridine intermediate, followed by a reductive and regioselective opening of the cyclopropane (B1198618) ring to install a substituent at the C3 position. acs.orgresearchgate.net

Another strategy for achieving regioselectivity involves using a directing group attached to a substituent already present on the ring. For example, a C3-carboxamide bearing an aminoquinoline directing group can facilitate palladium-catalyzed C-H arylation selectively at the C4 position.

Table 3: Summary of Regioselective Functionalization Strategies

| Target Position | Strategy | Key Reagents/Protecting Group |

|---|---|---|

| C2 | Rhodium-catalyzed C-H Insertion | N-Boc, N-Bs |

| C4 | Rhodium-catalyzed C-H Insertion | N-α-oxoarylacetyl |

| C3 | Indirect (Cyclopropanation/Ring Opening) | N-Boc-tetrahydropyridine |

C-H Functionalization and Directed Metalation Strategies

Direct C-H functionalization is a powerful tool in modern organic synthesis that avoids the need for pre-functionalized starting materials, offering a more atom-economical approach to molecular diversification. rsc.org For saturated N-heterocycles like piperidine, functionalization of C-H bonds adjacent (α) to the nitrogen atom is a well-explored area. nih.gov However, challenges exist due to the potential for multiple reactive sites and the need for harsh conditions in some cases. researchgate.net

Strategies for the C-H functionalization of piperidine scaffolds often involve transition-metal-catalyzed processes or lithiation-based approaches. nih.govresearchgate.net These methods aim to selectively activate a specific C-H bond for the formation of a new carbon-carbon or carbon-heteroatom bond.

Directed Metalation is a subtype of C-H activation where a functional group on the molecule, known as a Directed Metalation Group (DMG), coordinates to an organolithium reagent. wikipedia.org This coordination enhances the acidity of a proton at the ortho-position, facilitating its removal by the strong base. wikipedia.orgorganic-chemistry.org The resulting aryllithium or alkylithium species can then react with various electrophiles. wikipedia.org

For a molecule like Piperidin-3-ylmethanamine, a common strategy would involve first N-acylation or N-carbamoylation to install a suitable DMG on the piperidine nitrogen. Groups like amides, carbamates (especially -CONEt2), and sulfonamides are known to be effective DMGs. organic-chemistry.orgnih.gov The DMG directs the lithiation to the C2 or C6 positions of the piperidine ring.

Table 1: Common Directed Metalation Groups (DMGs) and Their Relative Strengths

| DMG Strength | Examples |

| Strong | -CONR₂, -OCONR₂, -SO₂NR₂ |

| Moderate | -OR (e.g., -OMe), -NR₂ |

| Weak | -F, -Cl |

This table provides a generalized hierarchy of DMG effectiveness in directing ortho-lithiation reactions. organic-chemistry.orgnih.gov

Once lithiated, the piperidine ring can be reacted with a range of electrophiles to introduce new substituents. This strategy provides a regioselective method for elaborating the piperidine core, which would be difficult to achieve through classical electrophilic substitution. wikipedia.org

Introduction of Heteroaromatic and Aromatic Moieties

The incorporation of aromatic and heteroaromatic systems into the Piperidin-3-ylmethanamine structure is a key strategy in drug discovery, as these moieties are prevalent in pharmacologically active compounds. lookchem.comnih.gov Synthesis of such derivatives can be achieved through several methods, primarily involving the functionalization of the nitrogen atoms or the creation of new carbon-carbon bonds.

One straightforward approach is the N-arylation or N-heteroarylation of the piperidine nitrogen. This can be accomplished via Buchwald-Hartwig amination or other cross-coupling reactions, where the secondary amine of the piperidine ring is coupled with an aryl or heteroaryl halide. To achieve selectivity between the two amine groups of Piperidin-3-ylmethanamine, orthogonal protection strategies are typically employed. lookchem.comresearchgate.net For instance, the primary aminomethyl group can be protected with a group like tert-butoxycarbonyl (Boc), allowing the piperidine nitrogen to react selectively.

Alternatively, the primary amine can be the site of modification. It can be converted into various functional groups that then participate in reactions to introduce aromatic rings. For example, the primary amine can be transformed into an amide by reacting with an aromatic or heteroaromatic carboxylic acid. researchgate.net

More advanced C-H functionalization techniques can also be used to directly couple aromatic or heteroaromatic groups to the piperidine ring, as discussed in the previous section. Following directed metalation at C2 or C6, transmetalation to zinc or boron followed by palladium-catalyzed cross-coupling reactions (e.g., Negishi or Suzuki coupling) can forge a direct bond between the piperidine ring and an aromatic system. researchgate.netorganic-chemistry.org

Table 2: Selected Methods for Introducing Aromatic Moieties onto Piperidine Scaffolds

| Reaction Type | Description | Key Reagents/Catalysts |

| Buchwald-Hartwig Amination | Forms a C-N bond between the piperidine nitrogen and an aryl/heteroaryl halide. | Pd catalyst (e.g., Pd₂(dba)₃), phosphine (B1218219) ligand, base (e.g., NaOt-Bu) |

| Amide Coupling | Forms an amide bond between the aminomethyl group and an aromatic carboxylic acid. | Coupling agents (e.g., TBTU, HATU), base |

| Negishi Cross-Coupling | Couples an organozinc reagent (derived from lithiated piperidine) with an aryl halide. | Pd or Ni catalyst |

| Suzuki Cross-Coupling | Couples an organoboron reagent (derived from lithiated piperidine) with an aryl halide. | Pd catalyst, base |

This table summarizes common synthetic strategies applicable for the derivatization of Piperidin-3-ylmethanamine.

Charge-Transfer Complex Formation and its Chemical Implications

Piperidin-3-ylmethanamine, with its electron-rich nitrogen atoms, can act as an electron donor in the presence of suitable electron acceptors, leading to the formation of charge-transfer (CT) complexes. nih.gov These complexes arise from an electronic transition from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor. semanticscholar.org

The formation of CT complexes is typically studied using UV-visible spectroscopy, where a new, broad absorption band appears at a longer wavelength than the bands of the individual donor or acceptor molecules. nih.govsemanticscholar.org Studies on analogous compounds like 4-(aminomethyl)piperidine (B1205859) and piperidine itself with various π-acceptors (like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) and 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ)) and σ-acceptors (like iodine) have demonstrated the formation of stable CT complexes in solution and in the solid state. nih.govresearchgate.net

For Piperidin-3-ylmethanamine, it is expected to form 1:1 or 1:2 stoichiometric complexes with strong electron acceptors. The stability and spectroscopic properties of these complexes can be quantified by determining the formation constant (KCT) and the molar extinction coefficient (εCT) using the Benesi-Hildebrand equation. nih.govsemanticscholar.org

Table 3: Spectroscopic Data for Charge-Transfer Complexes of a Related Donor (4-Aminomethyl Piperidine) with π-Acceptors in Chloroform

| Acceptor | λmax (nm) | Formation Constant (KCT) (L mol⁻¹) | Molar Extinction Coefficient (εCT) (L mol⁻¹ cm⁻¹) |

| DDQ | 585 | 1.86 x 10⁴ | 1.33 x 10³ |

| TBCHD | 488 | 0.96 x 10³ | 0.21 x 10³ |

Data adapted from studies on 4-(aminomethyl)piperidine, a structural isomer, to illustrate expected behavior. nih.gov λmax refers to the wavelength of maximum absorption of the CT band. TBCHD is 2,4,4,6-tetrabromo-2,5-cyclohexadienone.

The chemical implications of CT complex formation are significant. The transfer of electron density can alter the reactivity of both the donor and acceptor molecules. In some cases, the initial CT complex formation is a precursor to a subsequent chemical reaction, such as a substitution reaction. nih.gov Furthermore, the formation of solid-state CT complexes can lead to materials with interesting electrical conductivity and magnetic properties.

Applications in Medicinal Chemistry and Drug Discovery Research

Piperidin-3-ylmethanamine (B1584787) Dihydrochloride (B599025) as a Privileged Scaffold for Drug Development

The piperidine (B6355638) motif is a prevalent feature in numerous approved drugs, indicating its importance in establishing favorable pharmacokinetic and pharmacodynamic properties. lookchem.comnih.gov The specific 1,3-disubstitution pattern of piperidin-3-ylmethanamine allows for precise spatial orientation of functional groups, which is critical for effective interaction with biological targets. lookchem.com

The dual functionality of the piperidin-3-ylmethanamine scaffold, with its secondary ring amine and primary side-chain amine, provides two distinct points for chemical modification, enabling the creation of diverse and complex molecular architectures. Synthetic chemists have developed straightforward, high-yield procedures to create orthogonally protected derivatives of piperidin-3-ylmethanamine, which allows for selective modification at either amine. lookchem.comresearchgate.net This synthetic accessibility facilitates its use as a foundational element in constructing novel pharmaceutical agents. lookchem.com

Researchers have leveraged this scaffold to develop potent inhibitors for various enzymes. For instance, by incorporating the piperidine-3-ylmethanamine moiety at the meta position of a central aryl ring, selective inhibitors for ROCK1 and ROCK2 (Rho-associated coiled-coil containing protein kinases) have been developed. Similarly, derivatives have been synthesized as potent inhibitors of Lysine (B10760008) Specific Demethylase 1 (LSD1), an enzyme implicated in cancer, with some compounds showing inhibitory constants (Ki) as low as 29 nM. nih.gov Another notable application is in the development of inhibitors for the histone methyltransferase EZH2, which led to the identification of CPI-1205, a compound that has entered Phase I clinical trials for B-cell lymphomas. nih.gov

Table 1: Examples of Therapeutic Compounds Derived from Piperidine Scaffolds

| Compound Class | Therapeutic Target | Significance | Reference |

|---|---|---|---|

| Aryl-substituted derivatives | ROCK1/ROCK2 | Development of selective kinase inhibitors for potential use in cardiovascular diseases. | |

| 3-(piperidin-4-ylmethoxy)pyridine derivatives | LSD1 | Creation of potent enzyme inhibitors for oncology with high selectivity over related monoamine oxidases. | nih.gov |

| Indole-based carboxamides | EZH2 | Led to the clinical candidate CPI-1205 for B-cell lymphomas. | nih.gov |

| Piperidine-based PLpro inhibitors | SARS-CoV PLpro | Adaptation of scaffolds originally developed for SARS-CoV to target viral proteases. |

The complexity of multifactorial diseases like neurodegenerative disorders and cancer has spurred a shift from the "one drug, one target" paradigm to the development of multi-target-directed ligands (MTDLs). nih.gov MTDLs are single molecules designed to modulate multiple biological targets simultaneously to achieve enhanced therapeutic efficacy. The piperidine scaffold is particularly well-suited for MTDL design. nih.gov

For example, a 3-piperidin-3-yl-1H-indole moiety has been used as a core fragment to confer high affinity for the serotonin (B10506) 1A receptor (5-HT₁AR) and the serotonin transporter (SERT). nih.gov By linking this core to other pharmacophores, researchers have created MTDLs with balanced affinities for multiple receptors, including 5-HT₁AR, 5-HT₆R, 5-HT₇R, SERT, and the dopamine (B1211576) D₂ receptor, demonstrating antidepressant-like activity in preclinical models. nih.gov In the context of Alzheimer's disease, piperine-derived MTDLs incorporating a piperidine ring have been synthesized to concurrently inhibit cholinesterases (AChE, BuChE), beta-secretase 1 (BACE1), and amyloid-beta (Aβ) aggregation. nih.gov

Pharmacological Target Identification and Ligand-Receptor Interactions

Identifying the biological targets of novel compounds and understanding their interactions at a molecular level are crucial steps in drug discovery. A combination of computational and experimental methods is employed to characterize the pharmacological profile of piperidin-3-ylmethanamine derivatives.

In silico (computational) tools are frequently used for the initial screening of new chemical entities to predict their potential biological targets. nih.gov Web-based platforms like SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) analyze the chemical structure of a query molecule and, based on the principle of chemical similarity, predict its likely protein targets. clinmedkaz.orgresearchgate.net For piperidine derivatives, these predictive studies have suggested a wide range of potential targets, including various enzymes, G-protein-coupled receptors (GPCRs), ion channels, and transport systems. clinmedkaz.org This approach helps prioritize compounds for further experimental testing and can reveal novel therapeutic opportunities for existing scaffolds. nih.govresearchgate.net

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. mdpi.com This method is used to understand the binding mode, estimate the binding affinity, and identify key molecular interactions such as hydrogen bonds and hydrophobic contacts that stabilize the ligand-receptor complex. mdpi.comnih.gov

Docking studies have been instrumental in rationalizing the activity of piperidin-3-ylmethanamine derivatives. For example, studies on a series of N-functionalized piperidines linked to a 1,2,3-triazole ring predicted their binding modes within the active site of the dopamine D2 receptor. researchgate.netfigshare.com In another study, structure-based virtual screening identified a derivative, 3-(5-{[4-(aminomethyl) piperidin-1-yl] methyl}-1H-indol-2-yl)-1H-indazole-6-carbonitrile, as a potent inhibitor of Cancer Osaka Thyroid (COT) kinase, a target in inflammation and cancer. alliedacademies.org Docking simulations revealed how this compound fits into the active site, and subsequent MM-GBSA calculations estimated its binding energy, providing a measure of the complex's stability. alliedacademies.org

Table 2: Molecular Docking Data for Selected Piperidine Derivatives

| Compound Class | Protein Target | Predicted Binding Affinity (Score) | Key Finding | Reference |

|---|---|---|---|---|

| Piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives | Carbonic Anhydrase IX (CAIX) | -7.39 to -8.61 kcal/mol | Identified potential for targeting CAIX-expressing cancers. | nih.gov |

| Indolyl indazole derivative (DB07075) | COT Kinase | Not specified (good docking score) | Identified as a potent inhibitor through virtual screening. | alliedacademies.org |

| N-functionalized piperidine-triazoles | Dopamine D2 Receptor | Not specified | Predicted possible binding modes in the DRD2 active site. | researchgate.netfigshare.com |

| Piperidine-derived HDM2 inhibitors | HDM2 | -6.305 to -6.639 kcal/mol | Designed novel inhibitors to restore p53 function in cancer. | researchgate.net |

Structure-Activity Relationship (SAR) studies involve the systematic modification of a molecule's structure to determine how these changes affect its biological activity. nih.gov This process is fundamental to optimizing lead compounds into potent and selective drug candidates.

SAR studies on MTDLs containing a piperidine moiety revealed that the nature and position of substituents are critical for target affinity. For instance, in a series of compounds targeting serotonin receptors and transporters, adding halogen substituents to a phenylpiperazine ring enhanced the binding affinity for the 5-HT₁A receptor. nih.gov Furthermore, placing a substituent at the para-position of the phenylpiperazine favored affinity for SERT, while an ortho-position substitution was more beneficial for the 5-HT₁A receptor. nih.gov These detailed SAR insights provide a roadmap for fine-tuning the pharmacological profile of piperidine-based compounds to achieve the desired balance of activities for treating complex diseases. nih.gov

Development of Biologically Active Derivatives

The piperidine ring, a prevalent scaffold in medicinal chemistry, provides a versatile platform for creating compounds with a range of pharmacological activities. The aminomethyl substituent at the 3-position of the piperidine ring in Piperidin-3-ylmethanamine dihydrochloride offers a key point for chemical elaboration, enabling the synthesis of derivatives with tailored biological profiles.

Derivatives of piperidine have been explored for their potential to modulate central nervous system activity. For instance, certain piperidine-containing compounds have been investigated as inhibitors of the presynaptic choline (B1196258) transporter (CHT). nih.gov The CHT is crucial for the uptake of choline, a precursor to the neurotransmitter acetylcholine, which plays a vital role in cognitive functions like memory and attention. nih.gov By inhibiting CHT, these compounds can potentiate cholinergic signaling, a strategy employed in the management of conditions like Alzheimer's disease. nih.gov Research in this area has led to the identification of potent and selective CHT inhibitors with drug-like properties. nih.gov

Additionally, piperidine derivatives have been designed as multipotent molecules for Alzheimer's disease by targeting acetylcholinesterase (AChE) and possessing antioxidant properties. ajchem-a.com Some synthetic analogs have also shown potential as anticonvulsants. ajchem-a.com

The piperidine scaffold is a key component in the development of numerous antitumor and anticancer agents. nih.govnih.gov Derivatives have demonstrated cytotoxic effects against various human cancer cell lines. For example, one study reported that a specific piperidine derivative exhibited enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to the conventional chemotherapy drug bleomycin (B88199).

The anticancer mechanisms of piperidine derivatives are diverse and can involve the modulation of key signaling pathways implicated in cancer progression, such as the PI3K/Akt pathway. nih.gov Furthermore, piperidine-containing compounds have shown efficacy against a range of cancers including breast, prostate, colon, lung, and ovarian cancers. nih.gov For instance, a piperidine derivative, compound 17a, was found to inhibit the proliferation of the PC3 prostate cancer cell line in a concentration-dependent manner. nih.gov

Table 1: Examples of Piperidine Derivatives with Anticancer Activity

| Compound/Derivative Class | Cancer Cell Line/Target | Observed Effect |

| Specific Piperidine Derivative | FaDu (hypopharyngeal tumor) | Enhanced cytotoxicity compared to bleomycin |

| Compound 17a | PC3 (prostate cancer) | Inhibition of cell proliferation nih.gov |

| Piperine | Various | Induction of apoptosis, inhibition of NF-κB and PI3K/Akt pathways nih.gov |

| Vindoline-piperazine conjugates | NCI60 human tumor cell lines | Significant antiproliferative effects mdpi.com |

| Choline Transporter-Like Protein 1 (CTL1) inhibitors | MIA PaCa-2 (pancreatic cancer) | Inhibition of cell viability and induction of apoptosis mdpi.com |

This table provides a selection of examples and is not exhaustive.

Research has demonstrated that various piperidine derivatives possess both antimicrobial and antioxidant properties. ajchem-a.comacademicjournals.orgresearchgate.netbiointerfaceresearch.com

In terms of antimicrobial activity, studies have shown that certain novel piperidine derivatives exhibit inhibitory effects against both gram-positive (e.g., Staphylococcus aureus) and gram-negative (e.g., Escherichia coli) bacteria. academicjournals.orgbiointerfaceresearch.com For example, one study synthesized six new piperidine derivatives and found that one compound, in particular, exhibited the strongest inhibitory activity against seven different bacteria. academicjournals.org However, the antifungal activity of these derivatives was more variable, with some showing no activity against certain fungal species while others demonstrated varying degrees of inhibition against fungi like Aspergillus niger and Candida albicans. academicjournals.orgresearchgate.net

Regarding antioxidant activity, piperidine derivatives have been evaluated for their capacity to scavenge free radicals. academicjournals.orgresearchgate.net In one study, all tested piperidine derivatives showed antioxidant potential greater than 49% at a concentration of 1 mg/ml, with one compound demonstrating a scavenging capacity of 78% at 1000 µg/ml. academicjournals.orgresearchgate.net Another study highlighted a derivative with a high free radical scavenging property, showing 99.51% inhibition. ajchem-a.com

Table 2: Antimicrobial and Antioxidant Activity of Selected Piperidine Derivatives

| Compound | Activity | Key Finding |

| Compound 6 | Antibacterial | Strongest inhibitory activity against seven tested bacteria academicjournals.org |

| Compound 8 | Antioxidant | Highest scavenging capacity (78% at 1000 µg/ml) academicjournals.orgresearchgate.net |

| Compound 98a | Antioxidant | High free radical scavenger property (99.51% inhibition) ajchem-a.com |

This table is based on data from specific studies and illustrates the potential of these compounds.

The piperidine scaffold has been instrumental in the development of inhibitors targeting the papain-like protease (PLpro) of SARS-CoV-2, the virus responsible for COVID-19. nih.govnih.gov PLpro is an essential enzyme for viral replication and also plays a role in dismantling the host's innate immune response, making it an attractive drug target. nih.gov

Researchers have focused on improving piperidine-based inhibitors originally developed for the SARS-CoV PLpro. nih.gov Through medicinal chemistry efforts guided by co-crystal structures of the inhibitor bound to SARS-CoV-2 PLpro, scientists have been able to enhance the binding and pharmacokinetic properties of these compounds. nih.gov These optimization efforts have led to the development of small molecule inhibitors with improved solubility and stability that demonstrate antiviral activity in in vitro SARS-CoV-2 infection models. nih.gov

The versatility of the this compound scaffold allows for its use in developing inhibitors that target specific enzymes and transporters involved in various disease pathways.

PI3Kδ Inhibitors : Phosphoinositide 3-kinase delta (PI3Kδ) is a key enzyme in the signaling pathways of B-cells and is overexpressed in several B-cell malignancies. nih.gov A new series of 4-(piperid-3-yl)amino substituted 6-pyridylquinazoline derivatives were synthesized and identified as potent PI3Kδ inhibitors. nih.gov Compounds A5 and A8 from this series showed IC50 values of 1.3 nM and 0.7 nM, respectively, which are comparable to or better than the approved drug idelalisib. nih.gov These compounds also exhibited selective anti-proliferative activity against the SU-DHL-6 cell line. nih.gov

Choline Transporter (CHT) Inhibitors : As mentioned previously, piperidine derivatives have been developed as inhibitors of the high-affinity choline transporter (CHT). nih.gov The inhibition of CHT is a promising strategy for modulating cholinergic neurotransmission. nih.gov Iterative medicinal chemistry efforts have led to the discovery of potent and selective CHT inhibitors based on a 4-methoxy-3-(piperidin-4-yl)oxy benzamide (B126) scaffold. nih.gov

DPP-IV Inhibitors : Dipeptidyl peptidase-IV (DPP-IV) is an enzyme that degrades incretin (B1656795) hormones, which are important for regulating blood glucose levels. researchgate.netmdpi.com Inhibition of DPP-IV is a validated therapeutic approach for type 2 diabetes. researchgate.netmdpi.com Research has explored the use of piperidine-containing structures in the design of novel DPP-IV inhibitors. mdpi.comnih.gov For instance, replacing a piperazine (B1678402) fragment with (R)-piperidin-3-amine in certain compounds led to increased potency. mdpi.com

Table 3: Piperidine-Based Inhibitors of Specific Pathways

| Target | Derivative Class | Potency (Example) | Therapeutic Area |

| PI3Kδ | 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines | Compound A8: IC50 = 0.7 nM nih.gov | Cancer (B-cell malignancies) |

| Choline Transporter (CHT) | 4-methoxy-3-(piperidin-4-yl)oxy benzamides | ML352: Potent and selective inhibitor nih.gov | CNS Disorders |

| DPP-IV | Various piperidine-containing scaffolds | (R)-piperidin-3-amine derivatives showed increased potency mdpi.com | Type 2 Diabetes |

This table summarizes key examples of piperidine derivatives as pathway-specific inhibitors.

Consideration of Stereochemistry in Pharmacological Activity

The stereochemistry of piperidine derivatives can have a profound impact on their pharmacological activity. The chiral nature of this compound means that its derivatives can exist as different stereoisomers, which may exhibit distinct binding affinities for their biological targets, as well as different pharmacokinetic and pharmacodynamic profiles.

For example, in the development of DPP-IV inhibitors, the use of (R)-piperidin-3-amine was shown to increase potency compared to other configurations. mdpi.com Similarly, in the synthesis of PI3Kδ inhibitors, the specific stereochemistry of the 4-(piperid-3-yl)amino substituent is crucial for potent inhibition. nih.gov The three-dimensional arrangement of atoms in these molecules dictates how they interact with the active site of the target protein, influencing their efficacy and selectivity. Therefore, controlling the stereochemistry during the synthesis of piperidine-based drug candidates is a critical aspect of medicinal chemistry to optimize their therapeutic potential. nih.gov

Enantiomeric Purity and its Impact on Biological Profiles

In medicinal chemistry, it is widely recognized that the different enantiomers of a chiral drug can exhibit significantly different biological activities, safety profiles, and pharmacokinetic properties. google.com Consequently, administering a single, more active enantiomer is often desirable to maximize therapeutic benefit and minimize potential side effects. google.com This principle is highly relevant for compounds derived from Piperidin-3-ylmethanamine, where the stereocenter at the C-3 position of the piperidine ring critically influences the molecule's interaction with biological targets. google.com

The distinct pharmacological profiles of enantiomers necessitate rigorous control and assessment of enantiomeric purity. For chiral amines like piperidin-3-amine (B1201142), which is closely related to the subject compound, developing suitable analytical methods can be challenging as they often lack a chromophore for UV detection. nih.gov To overcome this, researchers have developed robust chiral High-Performance Liquid Chromatography (HPLC) methods involving pre-column derivatization. nih.govresearchgate.net For instance, (R)- and (S)-piperidin-3-amine can be derivatized with para-toluene sulfonyl chloride (PTSC) to introduce a chromophore, allowing for their separation and quantification on a chiral column. nih.govresearchgate.net The validation of such methods, as per International Conference on Harmonization (ICH) guidelines, ensures accuracy, precision, and robustness in determining the enantiomeric excess of a sample. nih.gov

The resolution between two enantiomers is a critical parameter in these analytical methods. For the derivatized piperidin-3-amine enantiomers, a resolution of greater than 4.0 has been achieved, indicating excellent separation and allowing for the precise quantification of even minor amounts of the unwanted enantiomer. nih.gov

Table 1: Validation Summary for Chiral HPLC Method of Piperidin-3-amine Enantiomers

| Parameter | Result | Significance |

|---|---|---|

| Derivatizing Agent | para-toluene sulfonyl chloride (PTSC) | Introduces a UV-active chromophore for detection. nih.gov |

| Stationary Phase | Chiralpak AD-H column | Enables the separation of the derivatized enantiomers. nih.gov |

| Mobile Phase | 0.1% diethyl amine in ethanol (B145695) | Provides efficient elution and separation. nih.gov |

| Detection Wavelength | 228 nm | Allows for sensitive detection of the analytes. nih.gov |

| Resolution (Rs) | > 4.0 | Indicates a high degree of separation between the enantiomeric peaks. nih.gov |

| Limit of Detection (LOD) | 0.15 µg/mL | The lowest concentration of the impurity that can be detected. researchgate.net |

| Limit of Quantitation (LOQ) | 0.44 µg/mL | The lowest concentration of the impurity that can be quantified with accuracy. researchgate.net |

This interactive table summarizes the key parameters of a validated chiral HPLC method for determining the enantiomeric purity of a piperidine-based compound.

The biological impact of enantiomeric purity is profound. For example, (3R)-3-(tert-butoxycarbonylamino)-piperidine, a derivative, is a key building block for producing Dipeptidyl Peptidase IV (DPP-4) inhibitors like Alogliptin, used in the treatment of diabetes. google.com The specific 'R' configuration is crucial for its inhibitory activity. The introduction of chiral piperidine scaffolds into drug candidates can significantly enhance biological activity and selectivity while improving pharmacokinetic properties. researchgate.net

Stereoselective Drug Design and Synthesis

Given the importance of stereochemistry, the stereoselective synthesis of piperidine derivatives is a major focus of chemical and pharmaceutical research. google.com Developing synthetic routes that yield a specific enantiomer with high purity is more efficient and cost-effective than resolving a racemic mixture. google.com Numerous strategies have been developed to achieve this, enabling precise control over the three-dimensional structure of the final compound. nih.govmdpi.com

One major approach is the asymmetric hydrogenation of pyridine (B92270) precursors using transition metal catalysts. nih.gov This method can produce cis-piperidine derivatives with high diastereoselectivity. whiterose.ac.uk Subsequent chemical manipulations, such as base-mediated epimerization, can then be used to access the corresponding trans-diastereoisomers, providing a route to a wide range of stereochemically defined scaffolds. whiterose.ac.uk

Another powerful strategy involves radical-mediated reactions. For instance, a catalytic, enantioselective δ C-H cyanation of acyclic amines has been developed to produce enantioenriched δ-amino nitriles. nih.gov These intermediates can then be cyclized to form a variety of chiral piperidines. nih.gov This method, which utilizes a chiral copper catalyst to control the stereochemistry of a C-C bond formation, has been applied in a formal synthesis of the anti-cancer drug Niraparib, which previously relied on less efficient resolution methods. nih.gov

Other advanced, stereoselective methods include:

Gold-catalyzed cyclization: A modular approach where a gold-catalyzed cyclization of N-homopropargyl amides leads to piperidin-4-ols with excellent diastereoselectivity. nih.gov

Organocatalysis: The use of small organic molecules to catalyze enantioselective intramolecular reactions, such as aza-Michael additions, to form substituted piperidines. nih.gov

Use of Chiral Auxiliaries: Attaching a chiral auxiliary to the substrate to direct a stereoselective reaction, after which the auxiliary is removed. This approach has been used to control the diastereoselectivity of reduction steps in the synthesis of chiral 3-aminopiperidine.

Table 2: Comparison of Stereoselective Synthesis Strategies for Piperidine Derivatives

| Synthesis Strategy | Key Features | Advantages | Example Application |

|---|---|---|---|

| Asymmetric Hydrogenation | Uses chiral transition metal catalysts (e.g., Rhodium, Iridium) to reduce pyridine rings. nih.govrsc.org | High efficiency, good for creating specific cis-isomers. | Synthesis of cis-substituted pipecolinates. whiterose.ac.uk |

| Radical-Mediated C-H Functionalization | Enantioselective C-H activation and functionalization of acyclic amine precursors. nih.gov | Accesses chiral piperidines from simple starting materials, high enantioselectivity. | Formal synthesis of the PARP inhibitor Niraparib. nih.gov |

| Gold-Catalyzed Cyclization | One-pot sequence involving cyclization, reduction, and rearrangement. nih.gov | Highly modular and flexible, excellent diastereoselectivity. | Synthesis of substituted piperidin-4-ols. nih.gov |

| Organocatalysis | Employs chiral small molecules to catalyze ring-forming reactions. nih.gov | Metal-free, environmentally friendly, good enantioselectivity. | Enantioselective synthesis of protected 2,5-disubstituted piperidines. nih.gov |

This interactive table compares different modern synthetic methods used to produce specific stereoisomers of piperidine-based compounds.

These stereoselective methods are crucial for drug design as they provide access to libraries of stereochemically pure compounds. whiterose.ac.uk This allows medicinal chemists to systematically explore the chemical space and understand the structure-activity relationships, ultimately leading to the design of safer and more effective drugs. researchgate.net The ability to synthesize specific stereoisomers of Piperidin-3-ylmethanamine and its derivatives is therefore a critical enabling technology in modern drug discovery. google.com

Role As a Building Block in Advanced Chemical Synthesis

Precursor in the Synthesis of Complex Heterocyclic Systems

Piperidin-3-ylmethanamine (B1584787) is utilized as a foundational element for the synthesis of various heterocyclic compounds. Patent literature frequently lists it as a potential amine reactant for the creation of large libraries of compounds, particularly for screening as kinase inhibitors in drug discovery programs.

The application of Piperidin-3-ylmethanamine in constructing specific fused heterocyclic systems is an area of specialized synthesis.

Pyrrolopyrimidines, Pyrazoles, and Isoxazolo[4,5-d]pyrimidines : While numerous patents identify Piperidin-3-ylmethanamine as a possible amine building block for creating extensive libraries of kinase inhibitors, detailed, publicly available scientific literature does not provide specific examples or methods for its direct use as a precursor in the synthesis of pyrrolopyrimidines, pyrazoles, or isoxazolo[4,5-d]pyrimidines. googleapis.comgoogle.com The synthesis of related structures often employs different piperidine (B6355638) precursors, such as those with substitution at the 4-position.

Oxadiazoles : The piperidin-3-yl moiety is a known constituent of some oxadiazole derivatives. For instance, the compound 3-methyl-5-(piperidin-3-yl)-1,2,4-oxadiazole hydrochloride is commercially available, indicating that a piperidin-3-yl precursor is utilized in its synthesis. Although specific synthetic routes starting directly from Piperidin-3-ylmethanamine dihydrochloride (B599025) are not detailed in available literature, the general synthesis of 1,2,4-oxadiazoles often involves the cyclization of an amidoxime (B1450833) with a carboxylic acid derivative. In such a pathway, the piperidine-3-yl group would be incorporated into one of the starting materials.

The synthesis of spiro and condensed piperidine derivatives involves complex chemical strategies to create multi-ring systems sharing a common atom (spiro) or a common bond (condensed). Despite the prevalence of the piperidine ring in such structures, a review of available scientific literature and patent databases did not yield specific examples detailing the use of Piperidin-3-ylmethanamine dihydrochloride as a building block for these particular molecular frameworks.

Chiral Auxiliaries and Ligands in Asymmetric Catalysis

In asymmetric catalysis, chiral auxiliaries and ligands are employed to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer. While (R)- and (S)-enantiomers of Piperidin-3-ylmethanamine exist and are used in chiral synthesis, there is no specific documentation in the surveyed literature of this compound itself being used as a chiral auxiliary or as a ligand for asymmetric catalysis.

Reagent in Fine Chemical Production and Agrochemicals

Computational Chemistry and Structural Biology Investigations

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking are fundamental computational techniques used to predict the preferred orientation and interaction energy of a ligand when it binds to a target protein. mdpi.com This process involves generating a three-dimensional model of the ligand and inserting it into the binding site of a receptor, followed by an evaluation of the interaction using a scoring function. Such approaches are crucial for screening virtual libraries and prioritizing compounds for experimental testing. mdpi.com

The primary goal of molecular docking is to predict the most stable binding pose of a ligand within a protein's active site. nih.gov Docking algorithms explore a vast conformational space for the ligand and the receptor (to varying degrees of flexibility) to identify orientations that maximize favorable interactions. Once various poses are generated, a scoring function is employed to estimate the binding affinity, often expressed as a docking score in units of kcal/mol. nih.gov Lower scores typically indicate a more favorable binding interaction.

For a molecule containing a piperidine (B6355638) scaffold, docking studies can reveal how the ring and its substituents orient themselves to fit within the binding pocket. The scoring provides a quantitative estimate of binding strength, which helps in ranking different compounds or different binding modes of the same compound. mdpi.com For instance, in studies of various inhibitors, docking scores are a primary criterion for selecting promising candidates for further analysis. mdpi.comnih.gov

Table 1: Example of Predicted Binding Poses and Docking Scores for a Ligand This table illustrates hypothetical data from a typical docking experiment.

| Binding Pose ID | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interactions |

|---|---|---|---|

| Pose 1 | -10.7 | TYR133, ARG57, LEU69 | Hydrogen Bond, π-cation |

| Pose 2 | -9.8 | PHE294, TRP85 | Hydrophobic, π-cation |

| Pose 3 | -8.5 | ASP101, PHE176 | Hydrogen Bond, π-π Stacking |

A critical outcome of docking simulations is the detailed map of intermolecular interactions between the ligand and the protein. mdpi.com By analyzing the optimal binding pose, researchers can identify specific amino acid residues that play a crucial role in stabilizing the complex. nih.gov These interactions commonly include:

Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on the ligand and protein.